molecular formula C10H16N4 B1505762 5-(4-Ethylpiperazin-1-yl)pyrimidine CAS No. 894853-96-4

5-(4-Ethylpiperazin-1-yl)pyrimidine

Cat. No.: B1505762
CAS No.: 894853-96-4
M. Wt: 192.26 g/mol
InChI Key: YHCSBMRTYDMQAG-UHFFFAOYSA-N
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Description

5-(4-Ethylpiperazin-1-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted at the 5-position with a 4-ethylpiperazine moiety. This structure combines the electron-deficient pyrimidine ring with a flexible piperazine group, enabling diverse interactions in biological systems.

The compound and its derivatives are frequently explored in medicinal chemistry, particularly as kinase inhibitors and intermediates in drug discovery. For instance, derivatives like YPC-21817 () incorporate this moiety into imidazo[1,2-b]pyridazine-thiazolidinedione scaffolds, demonstrating its versatility in targeting enzymes such as Pan-Pim kinases .

Properties

IUPAC Name

5-(4-ethylpiperazin-1-yl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4/c1-2-13-3-5-14(6-4-13)10-7-11-9-12-8-10/h7-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHCSBMRTYDMQAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=CN=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80711506
Record name 5-(4-Ethylpiperazin-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80711506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

894853-96-4
Record name 5-(4-Ethylpiperazin-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80711506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

5-(4-Ethylpiperazin-1-yl)pyrimidine is a compound that belongs to the pyrimidine family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant studies.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with a 4-ethylpiperazine group. The presence of the piperazine moiety enhances its interaction with biological targets, potentially influencing its pharmacological properties.

1. Antitumor Activity

Pyrimidine derivatives, including those with piperazine substituents, have been studied for their antitumor properties. Research indicates that compounds similar to this compound can act as kinase inhibitors, which are critical in cancer cell proliferation. For instance, certain derivatives have shown anti-proliferative effects by targeting specific kinases involved in tumor growth .

2. Adenosine Receptor Antagonism

Another promising area of research involves the antagonism of adenosine receptors, particularly A2A receptors. Compounds containing piperazine rings have been shown to exhibit significant binding affinity and selectivity as A2A receptor antagonists. This mechanism is being explored for potential applications in treating neurodegenerative disorders and preventing tumor immune evasion .

3. Antimicrobial and Anti-inflammatory Properties

Pyrimidines have also demonstrated antimicrobial and anti-inflammatory activities. Various studies have reported that modifications to the pyrimidine structure can enhance these properties, making them suitable candidates for developing new therapeutic agents against infections and inflammatory diseases .

Case Studies

  • Aurora Kinase Inhibition
    A study focused on pyrimidine-based compounds revealed that certain derivatives exhibit potent inhibition of Aurora kinases, which are implicated in various cancers. The structural modifications of these compounds significantly influenced their efficacy .
  • Pyrimidine Derivatives in Neurodegenerative Diseases
    Research on piperazine-containing pyrimidines has shown promise in treating conditions like Parkinson's and Alzheimer's diseases through their action as A2A receptor antagonists. These compounds may offer neuroprotective effects while also mitigating tumor development .

Comparative Analysis of Similar Compounds

Compound NameStructureUnique Features
5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidineStructureContains a methyl group affecting lipophilicity
5-Bromo-2-(piperazin-1-yl)pyrimidineStructureLacks the ethyl group influencing pharmacokinetics
5-Bromo-2-(1-piperidinyl)pyrimidineStructureFeatures a piperidine ring; may exhibit different activities

This table highlights the diversity within pyrimidine derivatives and their potential for tailored biological activity based on structural modifications.

Scientific Research Applications

Medicinal Chemistry

5-(4-Ethylpiperazin-1-yl)pyrimidine serves as a versatile scaffold in the synthesis of various biologically active compounds. Its structure allows for modifications that can enhance pharmacological properties, making it a valuable component in drug design.

Anticancer Activity

Numerous studies have highlighted the potential of pyrimidine derivatives, including those containing the 5-(4-Ethylpiperazin-1-yl) moiety, in anticancer therapies. For instance, research has demonstrated that certain pyrimidine derivatives exhibit significant antiproliferative activity against various cancer cell lines, such as 4T1 and HepG2 cells. The incorporation of the 4-ethylpiperazine group has been shown to maintain or enhance this activity compared to other substituents .

Antimicrobial Properties

Pyrimidines have also been investigated for their antimicrobial properties. Compounds derived from this compound have shown efficacy against a range of bacterial strains, including MRSA and VRE. The mechanism often involves targeting bacterial DNA gyrase, which is crucial for DNA replication and transcription .

Neuropharmacology

The compound is being explored for its potential as an A2A adenosine receptor antagonist, which could be beneficial in treating neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease. Research indicates that derivatives of this compound can act as selective inverse agonists at these receptors, potentially offering new therapeutic avenues for managing these conditions .

Synthetic Applications

This compound is utilized as a building block in the synthesis of more complex molecules. Its heterobifunctional nature allows it to participate in various coupling reactions, making it useful in creating crosslinkers and other functionalized compounds for research and therapeutic purposes .

Case Study: Anticancer Compounds

In a study focused on synthesizing new anticancer agents, researchers created a series of pyrimidine derivatives incorporating the 5-(4-Ethylpiperazin-1-yl) group. These compounds were tested against several cancer cell lines, revealing IC50 values that indicate potent antiproliferative effects. For example, one derivative showed an IC50 value of 0.23 μM against MCF-7 cells, demonstrating its potential as a lead compound for further development .

Case Study: Antimicrobial Activity

Another investigation into the antimicrobial properties of pyrimidine derivatives highlighted the effectiveness of compounds containing the 5-(4-Ethylpiperazin-1-yl) moiety against fungal infections like Candida albicans. Some derivatives exhibited antifungal activity comparable to established treatments like Amphotericin B .

Data Table: Summary of Applications

Application AreaCompound ActivityReference
AnticancerSignificant antiproliferative effects
AntimicrobialEffective against MRSA and VRE
NeuropharmacologyA2A receptor antagonist potential
Synthetic ApplicationsBuilding block for crosslinkers

Chemical Reactions Analysis

Nucleophilic Substitution Pathway

The most common synthesis route involves SNAr (nucleophilic aromatic substitution) . Pyrimidine derivatives with electron-withdrawing groups (e.g., nitro, carbonyl) at position 5 enhance reactivity .

Reaction Mechanism :

  • Activation : Halogenation at position 5 (e.g., 5-bromopyrimidine) generates an electrophilic center.

  • Coupling : The piperazine nucleophile (4-ethylpiperazine) displaces the halide under basic conditions (e.g., K2CO3 in DMF).

Example Reaction :
5 Bromopyrimidine+4 EthylpiperazineK2CO3,DMF5 (4 Ethylpiperazin 1 yl)pyrimidine+HBr5\text{ Bromopyrimidine}+\text{4 Ethylpiperazine}\xrightarrow{K_2CO_3,DMF}5\text{ }(4\text{ Ethylpiperazin 1 yl})\text{pyrimidine}+\text{HBr}

Cross-Coupling Alternatives

For challenging substitutions, palladium-catalyzed C–N coupling is employed .

Suzuki-Miyaura Coupling :

  • Reagents : Pd(OAc)2, aryl boronic acid, Et3N.

  • Advantage : Enables coupling with aryl halides under mild conditions .

Structural and Spectroscopic Data

Property Value
Molecular FormulaC10H15N5
Molecular Weight211.26 g/mol
1H NMR (DMSO-d6)δ 1.2–1.5 (CH2), 2.5 (CH3), 3.1–3.7 (piperazine CH2), 7.8–8.2 (aromatic H)
13C NMR (DMSO-d6)δ 45.6 (CH2), 49.8 (CH3), 150–160 (aromatic C)

Biological Significance

Pyrimidine-piperazine hybrids show promise as kinase inhibitors and anticancer agents . The 4-ethylpiperazine group enhances solubility and target binding affinity, as demonstrated in CDK4/6 inhibition studies .

Challenges and Optimization

  • Regioselectivity : Pyrimidine’s planarity requires precise control to avoid off-target substitution .

  • Yield : Solvent-free methods or microwave irradiation improve efficiency (e.g., 80–90% yield under MWI) .

Patent and Literature Precedents

Source Key Findings
Potent CDK4/6 inhibitors with piperazine substituents achieve IC50 < 40 nM.
Patent AU2016302384A1 details synthesis of pyrimidine-piperazine hybrids.
2-(4-Ethylpiperazin-1-yl)pyrimidine-5-carbonitrile serves as a structural analog.

Comparison with Similar Compounds

Substituent Variations on the Piperazine Ring

Key structural analogues differ in the substituents attached to the piperazine nitrogen. These modifications significantly influence physicochemical properties and bioactivity:

Compound Substituent Melting Point (°C) Core Structure Key Applications
5-(4-Ethylpiperazin-1-yl)pyrimidine Ethyl Not reported Pyrimidine Kinase inhibitors, intermediates
H15 () Ethyl 163–165 [1,2,4]Triazolo[1,5-a]pyrimidine Biological evaluation (unspecified)
Compound 235 () Methyl Not reported Pyrimidin-2-amine Intermediate for kinase inhibitors
Compound 2 () Phenyl 219–221 Thiazolo[5,4-d]pyrimidine Not specified
YPC-21814 () Decyl Not reported Imidazo[1,2-b]pyridazine Pan-Pim kinase inhibition
  • Ethyl vs. For example, YPC-21817 (ethyl) may exhibit better tissue penetration than YPC-21440 (methyl) in kinase inhibition .
  • Aryl vs. Alkyl : Compounds with aryl substituents (e.g., phenyl in ) show higher melting points (219–221°C) due to increased rigidity and π-π stacking, which may reduce solubility compared to alkylated analogues .

Heterocyclic Core Modifications

Variations in the core structure alter electronic properties and binding affinity:

Core Structure Example Compound Key Features
Pyrimidine (Target Compound) This compound Electron-deficient; amenable to Pd-catalyzed coupling
[1,2,4]Triazolo[1,5-a]pyrimidine (H15, ) H15 Planar structure; potential for intercalation
Thiazolo[5,4-d]pyrimidine () Compound 1–6 Sulfur-containing core; modulates H-bonding
Imidazo[1,2-b]pyridazine () YPC-21817 Fused bicyclic system; enhances target selectivity
  • Pyrimidine vs. Triazolo/Triazolo-pyrimidine : The triazolo-pyrimidine core in H15 introduces additional nitrogen atoms, increasing polarity and hydrogen-bonding capacity, which may enhance receptor binding .
  • Thiazolo-pyrimidine : The sulfur atom in ’s compounds could influence redox properties and metabolic stability .

Melting Points and Solubility

  • Ethylpiperazine derivatives generally exhibit moderate melting points (e.g., 163–165°C for H15), balancing crystallinity and solubility .
  • Bulky substituents (e.g., benzyl in ’s Compound 1) increase melting points (197–199°C) but may reduce solubility due to steric hindrance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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